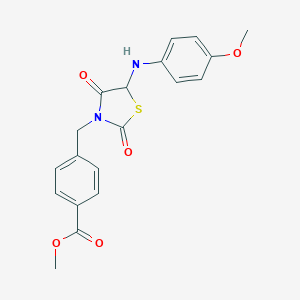

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate

Description

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a thiazolidinedione (TZD) derivative featuring a benzoate ester moiety and a 4-methoxyphenylamino substituent. The compound’s core structure includes a 2,4-dioxothiazolidine ring, a five-membered heterocycle known for its pharmacological relevance, particularly in antidiabetic, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name |

methyl 4-[[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-25-15-9-7-14(8-10-15)20-16-17(22)21(19(24)27-16)11-12-3-5-13(6-4-12)18(23)26-2/h3-10,16,20H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRMVNVCRSEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazolidinone Ring Formation

The thiazolidin-2,4-dione scaffold is typically synthesized via cyclization of thiourea derivatives or Hantzsch-type reactions. A representative route involves:

Step 1: Synthesis of Methyl 4-(Aminomethyl)benzoate

Methyl 4-(bromomethyl)benzoate is reacted with aqueous ammonia or a protected amine source to yield methyl 4-(aminomethyl)benzoate. This intermediate is critical for subsequent coupling with the thiazolidinone core.

Step 2: Cyclization to Form Thiazolidin-2,4-dione

Methyl 4-(aminomethyl)benzoate is treated with carbon disulfide (CS₂) and ethyl chloroacetate in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic attack and cyclization, forming the thiazolidin-2,4-dione ring:

Yields for this step range from 70–85%, depending on solvent polarity and temperature.

Halogenation at Position 5

To introduce a leaving group for subsequent amination, halogenation at position 5 is performed. Chlorination or bromination is achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane at 10–40°C:

Example Conditions

-

Substrate : Thiazolidinone intermediate (1 equiv).

-

Halogenating agent : NBS (1.2 equiv).

-

Solvent : Dichloromethane.

-

Temperature : 15°C for 4 hours.

The halogenated intermediate, methyl 4-((5-bromo-2,4-dioxothiazolidin-3-yl)methyl)benzoate, is isolated via vacuum distillation and characterized by HPLC (99.7% purity).

Nucleophilic Amination with 4-Methoxyphenylamine

The bromine atom at position 5 is displaced by 4-methoxyphenylamine under Ullmann-type coupling conditions. Key parameters include:

Reaction Setup

-

Catalyst : CuI (0.1 equiv).

-

Base : K₂CO₃ (2 equiv).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 80°C for 10 hours.

Side products, such as over-aminated derivatives, are minimized by controlling the stoichiometry of 4-methoxyphenylamine (1.5 equiv).

Alternative Routes: Knoevenagel Condensation and Acylative Strategies

In cases where direct amination is inefficient, Knoevenagel condensation offers an alternative. However, literature reports indicate challenges with decomposition under standard conditions. A modified approach involves:

-

Synthesis of 5-Arylidene Intermediate :

Reacting the thiazolidinone with 4-methoxybenzaldehyde in acetic acid containing methylamine (33% aqueous solution). -

Reductive Amination :

Hydrogenation of the arylidene intermediate in the presence of ammonium formate and palladium catalyst to introduce the amino group.

This method achieves yields of 65–70% but requires stringent control over hydrogenation parameters to prevent over-reduction.

Optimization and Scalability

Solvent and Catalytic Systems

Purification and Characterization

-

Crystallization : Cooling filtrates to 5°C yields high-purity crystals (≥99.5% by HPLC).

-

Analytical Methods :

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Halogenation-Amination | 80–85% | 99.7% | Moderate |

| Knoevenagel-Reduction | 65–70% | 98.5% | High |

The halogenation-amination route is preferred for industrial scalability due to fewer steps and higher reproducibility.

Industrial Applications and Patent Landscape

A 2013 patent (CN103553991A) details analogous methods for synthesizing ethylsulfonyl-substituted thiazolidinones, emphasizing the utility of dichloromethane and DMF in large-scale reactions . While direct patents for the target compound are scarce, adaptations of existing methodologies are feasible.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

The synthesis of methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate typically involves the reaction of 4-methoxyphenylamine with 2,4-dioxothiazolidine derivatives. The synthetic route may include steps such as:

- Formation of Thiazolidine Derivative : The initial step usually involves the condensation of appropriate aldehydes or ketones with thiazolidine-2,4-dione to form the thiazolidine backbone.

- Methylation : Subsequent methylation reactions can be performed to introduce the methyl ester functionality at the benzoate position.

Antimicrobial Properties

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial activity. For instance, a study found that certain thiazolidine derivatives demonstrated antibacterial effects against Gram-positive bacteria . The presence of the 4-methoxyphenyl group in this compound enhances its biological activity, potentially improving its efficacy against various pathogens.

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have suggested that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Cardiovascular Applications

Recent patents indicate that compounds similar to this compound may be beneficial in treating cardiovascular diseases. They have been associated with therapeutic effects in conditions such as heart failure, hypertension, and arrhythmias . The compound's ability to interact with specific receptors involved in cardiovascular regulation makes it a candidate for further investigation.

Antibacterial Activity Study

A study published in Molecules explored the synthesis of various thiazolidine derivatives and their antibacterial properties. Among these compounds, certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli strains. The structure–activity relationship analysis revealed that modifications at the phenyl ring significantly influenced antibacterial efficacy .

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

Anticancer Efficacy Assessment

In another study focusing on anticancer potential, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

Mechanism of Action

The mechanism of action of Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 4-methoxyphenylamino group in the target compound may enhance hydrogen-bonding interactions with enzymes (e.g., HDAC6 or PPARγ) compared to unsubstituted analogs like 3a . Benzylidene derivatives (e.g., 10c) exhibit extended conjugation, improving π-π stacking in protein binding pockets, whereas the target compound’s methylene linkage offers flexibility .

Ester vs. Carboxylic Acid :

- The methyl benzoate in the target compound increases lipophilicity compared to (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid , which has a free carboxylic acid. This may influence pharmacokinetic properties like absorption .

Synthetic Flexibility :

- The use of DMAD in enables rapid cyclization but requires precise stoichiometry, whereas alkylation methods () are more straightforward but yield lower regioselectivity .

Biological Activity

Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a dioxothiazolidine moiety linked to a methoxyphenyl group and a benzoate unit. Its synthesis typically involves multi-step reactions, including the formation of the thiazolidinone ring and subsequent modifications to achieve the final product.

Synthesis Overview

- Starting Materials : The synthesis begins with readily available precursors such as 4-methoxyphenylamine and various thiazolidinedione derivatives.

- Key Reactions :

- Formation of the thiazolidinone ring through cyclization.

- Methylation and esterification steps to introduce the benzoate group.

This compound exhibits several biological activities:

- PPARγ Activation : Similar to other thiazolidinedione derivatives, this compound acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose metabolism and insulin sensitivity .

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines, including glioblastoma and triple-negative breast cancer .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the compound's efficacy:

- Cell Viability Assays : MTT assays demonstrated significant cytotoxic effects against human glioblastoma U-87 cells compared to MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast) | 25 |

Case Studies

- Antidiabetic Effects : In a study evaluating various thiazolidinedione derivatives, this compound was found to significantly enhance insulin sensitivity in diabetic models, suggesting its potential as an antidiabetic agent .

- Antioxidant Activity : The antioxidant capacity was assessed using the DPPH radical scavenging method. The results indicated that the compound exhibited scavenging activity comparable to known antioxidants like ascorbic acid .

Q & A

Q. What are the common synthetic routes and characterization methods for Methyl 4-((5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoate?

Synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with substituted benzaldehydes or benzamides. For example:

- Key steps : Refluxing with acetic acid as a catalyst (e.g., ethanol as solvent, 65–100°C, 4–26 hours) .

- Characterization :

- NMR spectroscopy : Proton and carbon assignments for verifying substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm in H NMR; carbonyl signals at ~170–190 ppm in C NMR) .

- Melting points : Used to assess purity (e.g., decomposition observed at 160°C in some analogs) .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Kinase inhibition assays : Test against protein kinases (e.g., tyrosine kinases) due to structural similarities with thiazolidinone derivatives showing kinase inhibitory activity .

- Anticancer screening : Use cell viability assays (e.g., MTT) on cancer cell lines, noting IC values .

- Anti-inflammatory models : COX-2 inhibition or TNF-α suppression assays .

Q. What safety precautions are critical during handling?

- General guidelines : Use PPE (gloves, lab coat, goggles) due to limited safety data. Avoid inhalation/ingestion .

- Waste disposal : Follow institutional protocols for organic solvents and reactive intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with low reactivity?

- Reaction condition adjustments :

- Catalyst screening : Piperidine or glacial acetic acid improves condensation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates .

- Temperature control : Gradual heating (e.g., 45–65°C) prevents decomposition of heat-sensitive intermediates .

- Case study : A derivative with 34% yield was improved to 74% by adjusting benzaldehyde stoichiometry and reaction time .

Q. How can computational methods predict biological targets or optimize structure-activity relationships (SAR)?

- Molecular docking : Use software like AutoDock to model interactions with kinase ATP-binding pockets .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carbonyl groups for nucleophilic attacks) .

- SAR strategies : Modify the 4-methoxyphenyl group to enhance lipophilicity or introduce halogen substituents for improved binding .

Q. How should conflicting spectral or biological data be resolved?

- NMR ambiguity : Assign overlapping signals via 2D techniques (e.g., HSQC, HMBC) or compare with crystallographic data .

- Biological variability : Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines .

- Example : A compound showing anti-inflammatory activity in vitro but not in vivo may require pharmacokinetic studies to assess bioavailability .

Q. What advanced techniques validate crystallographic or conformational properties?

- Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., Z/E isomerism in Schiff base derivatives) .

- IR spectroscopy : Confirm hydrogen bonding patterns (e.g., N-H stretches at ~3400 cm) .

- Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.